molecular formula C16H21NO4 B13333446 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid

Cat. No.: B13333446
M. Wt: 291.34 g/mol
InChI Key: KRLSOLDRXZBCQY-PUODRLBUSA-N
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Description

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid is a complex organic compound that features a piperidine ring substituted with a benzyloxycarbonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid typically involves multiple steps. One common approach is the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the acetic acid moiety. The reaction conditions often require the use of strong bases and protecting groups to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzyloxycarbonyl group.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific substituents on the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2R)-1-((Benzyloxy)carbonyl)-2-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The piperidine ring can interact with various enzymes and receptors, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-((2R)-1-((tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Similar in structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.

    2-((2R)-1-((Methoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid: Features a methoxycarbonyl group, offering different reactivity and properties.

Uniqueness

The benzyloxycarbonyl group offers unique protection and reactivity compared to other protecting groups, making it valuable in synthetic chemistry .

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[(2R)-2-methyl-1-phenylmethoxycarbonylpiperidin-4-yl]acetic acid

InChI

InChI=1S/C16H21NO4/c1-12-9-14(10-15(18)19)7-8-17(12)16(20)21-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3,(H,18,19)/t12-,14?/m1/s1

InChI Key

KRLSOLDRXZBCQY-PUODRLBUSA-N

Isomeric SMILES

C[C@@H]1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Canonical SMILES

CC1CC(CCN1C(=O)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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